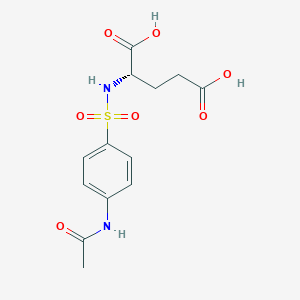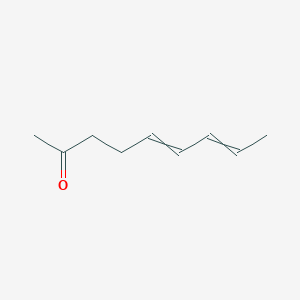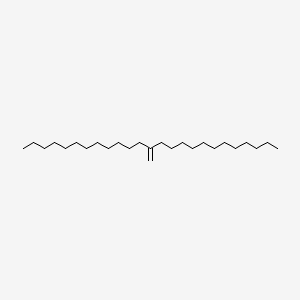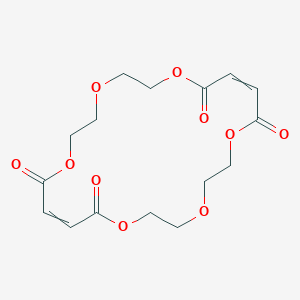
1,1,3-Tribromo-3-chloropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tribromo-3-chloropropan-2-ol is an organohalogen compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloropropan-2-ol can be synthesized through the halogenation of propan-2-ol derivatives. One common method involves the bromination and chlorination of propan-2-ol using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogen atoms to the carbon backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
1,1,3-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include partially or fully dehalogenated alcohols.
科学的研究の応用
1,1,3-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.
作用機序
The mechanism of action of 1,1,3-tribromo-3-chloropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1,1,3-Tribromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
1,1,3-Tribromo-3-chloropropan-2-one: Contains a carbonyl group instead of a hydroxyl group.
1,1,3-Tribromo-3-chloro-1-propen-2-ol: Contains a double bond in the carbon backbone.
Uniqueness
1,1,3-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group
特性
CAS番号 |
62872-19-9 |
|---|---|
分子式 |
C3H4Br3ClO |
分子量 |
331.23 g/mol |
IUPAC名 |
1,1,3-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |
InChIキー |
ZNUNJMSPYMMGKM-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)Br)(C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)


![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)






![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
